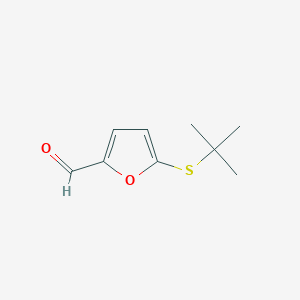

5-tert-Butylsulfanyl-furan-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

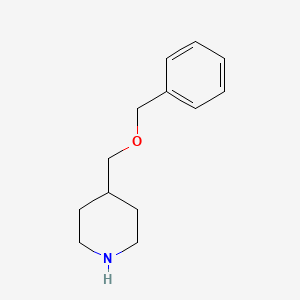

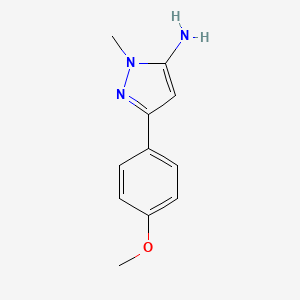

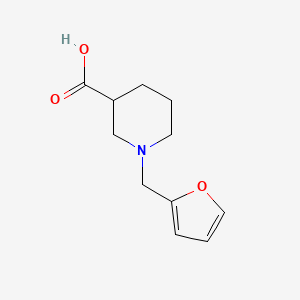

5-tert-Butylsulfanyl-furan-2-carbaldehyde is a compound that plays a key role in numerous areas of scientific research and industry. It has a molecular formula of C9H12O2S and a molecular weight of 184.26 g/mol .

Molecular Structure Analysis

The molecular structure of 5-tert-Butylsulfanyl-furan-2-carbaldehyde is defined by its molecular formula, C9H12O2S . Unfortunately, detailed structural analysis or diagrams are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-tert-Butylsulfanyl-furan-2-carbaldehyde are not explicitly mentioned in the search results. The molecular formula is C9H12O2S and the molecular weight is 184.26 g/mol .科学的研究の応用

Chemical Intermediates and Polymer Production 5-tert-Butylsulfanyl-furan-2-carbaldehyde derivatives have been used as intermediates in chemical reactions. For instance, acid chloride derivatives of furan-2-carboxylic acid can be produced from precursor aldehydes like 5-(chloromethyl)furan-2-carbaldehyde, using tert-butyl hypochlorite. These derivatives are crucial in the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) (Dutta, Wu, & Mascal, 2015).

Green Chemistry and Bioactive Compound Synthesis In green chemistry, furan-2-carbaldehydes have been used as efficient C1 building blocks for synthesizing bioactive compounds like quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage, avoiding the need for protecting hydroxyl, carboxyl, amide, or secondary amino groups. This approach leverages conjugated N,O-tridentate copper complexes acting as photoinitiators under visible light (Yu et al., 2018).

Catalysis and Chemical Production Research has focused on heterogeneously catalyzed reactions of carbohydrates for producing furfurals, including furan-2-carbaldehyde. These processes are aligned with green chemistry principles, offering benefits like less waste and easier catalyst recovery. This is important for the production of furfural and hydroxymethylfurfural, crucial intermediates in the chemical industry (Karinen, Vilonen, & Niemelä, 2011).

特性

IUPAC Name |

5-tert-butylsulfanylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2,3)12-8-5-4-7(6-10)11-8/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVYOLJFAUYHIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(O1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424442 |

Source

|

| Record name | 5-tert-Butylsulfanyl-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butylsulfanyl-furan-2-carbaldehyde | |

CAS RN |

876717-92-9 |

Source

|

| Record name | 5-tert-Butylsulfanyl-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)